N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-2-tosylacetamide

Alzheimer's Disease Acetylcholinesterase Inhibition Neurodegeneration

N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-2-tosylacetamide is a synthetic, small-molecule thiazole derivative with the molecular formula C18H14Cl2N2O3S2 and a molecular weight of 441.4 g/mol. Its structure integrates a 4-(2,5-dichlorophenyl)thiazole core linked to a tosylacetamide moiety via an amide bond.

Molecular Formula C18H14Cl2N2O3S2
Molecular Weight 441.34
CAS No. 895444-83-4
Cat. No. B2617856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(2,5-dichlorophenyl)thiazol-2-yl)-2-tosylacetamide
CAS895444-83-4
Molecular FormulaC18H14Cl2N2O3S2
Molecular Weight441.34
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC(=CS2)C3=C(C=CC(=C3)Cl)Cl
InChIInChI=1S/C18H14Cl2N2O3S2/c1-11-2-5-13(6-3-11)27(24,25)10-17(23)22-18-21-16(9-26-18)14-8-12(19)4-7-15(14)20/h2-9H,10H2,1H3,(H,21,22,23)
InChIKeyBKSKZGAZJTVZKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(2,5-Dichlorophenyl)thiazol-2-yl)-2-tosylacetamide (CAS 895444-83-4): Key Physicochemical and Structural Baseline for Procurement Decisions


N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-2-tosylacetamide is a synthetic, small-molecule thiazole derivative with the molecular formula C18H14Cl2N2O3S2 and a molecular weight of 441.4 g/mol . Its structure integrates a 4-(2,5-dichlorophenyl)thiazole core linked to a tosylacetamide moiety via an amide bond . The 2,5-dichloro substitution pattern on the phenyl ring is a critical structural feature that influences the compound's electronic properties, lipophilicity, and potential for specific interactions with biological targets, distinguishing it from other dichlorophenyl regioisomers .

Why 2,5-Dichlorophenyl Tosylacetamide Cannot Be Replaced by 2,4-Dichloro or Non-Tosyl Analogs in Research Protocols


The specific 2,5-dichlorophenyl regioisomerism of N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-2-tosylacetamide introduces a unique dipole moment and steric profile compared to the 2,4-dichloro or monochloro analogs, directly impacting target binding and biological activity . Replacing the tosylacetamide side chain with a simple acetamide or chloroacetamide, as in N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]acetamide or 2-chloro-N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]acetamide, eliminates a key sulfone group. This group acts as a hydrogen bond acceptor and provides a large hydrophobic surface, which is crucial for interactions in active sites like those of Sirtuin 2 (SIRT2) or Acetylcholinesterase (AChE) [1]. Evidence shows that even minor changes in the thiazole's 4-aryl substituent lead to significant variations in biological activity, making direct substitution without re-validation a high-risk approach [2].

Quantitative Differentiation Evidence for N-(4-(2,5-Dichlorophenyl)thiazol-2-yl)-2-tosylacetamide vs. Closest Analogs


Differential Enzyme Inhibition: Acetylcholinesterase (AChE) Activity of the Tosylacetamide versus a Simple Acetamide Analog

The target compound demonstrates significant Acetylcholinesterase (AChE) inhibitory activity, a key target for Alzheimer's disease research, with an IC50 as low as 2.7 µM . While no study directly benchmarks this compound against its closest structural analogs under identical conditions, its activity is notably superior to that of the simpler core scaffold, N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]acetamide, which shows only weak inhibition (>100 µM) in related AChE assays [1]. This substantial difference in potency (over a 37-fold improvement) is attributed to the tosylacetamide group, which facilitates additional key interactions within the enzyme's active site gorge.

Alzheimer's Disease Acetylcholinesterase Inhibition Neurodegeneration

Unique Scaffold Utility for Kinase Inhibitor Design: Key Intermediate Status

The target compound's core intermediate, 4-(2,5-dichlorophenyl)thiazol-2-amine, is a well-recognized scaffold for synthesizing potent kinase inhibitors . The tosylacetamide moiety in the final product acts as a superior protecting group and functional handle for further derivatization via the sulfone group, a synthetic advantage not available in simpler N-acetamide analogs like 2-chloro-N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]acetamide . This allows for the generation of more diverse and complex libraries for high-throughput screening, directly enhancing the procurement value for organizations focused on novel drug discovery.

Kinase Inhibition Cancer Medicinal Chemistry

Enhanced Binding Affinity for SIRT2 via Tosylacetamide Interaction

The tosyl group is known to enhance binding through strong hydrogen bond acceptor properties and van der Waals interactions with hydrophobic pockets, an advantage not present in the simple acetamide analog . The core 4-(2,5-dichlorophenyl)thiazole scaffold, as seen in N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]acetamide, is a weak inhibitor of SIRT2 (IC50 = 6.77 µM) [1]. By introducing the tosylacetamide group, the target compound is expected to lock into a more potent and defined binding conformation, a hypothesis supported by molecular docking studies of similar tosyl-containing thiazole conjugates, which show additional hydrogen bonds with conserved active site water networks .

Epigenetics SIRT2 Inhibition Molecular Docking

High-Value Application Scenarios for N-(4-(2,5-Dichlorophenyl)thiazol-2-yl)-2-tosylacetamide in Drug Discovery


Hit-to-Lead Optimization for Alzheimer's Disease (AChE Inhibition)

Procurement is justified when initiating an AChE inhibitor program. The compound exhibits an IC50 of 2.7 µM, providing a strong, measurable potency baseline. Its tosyl group offers a clear vector for structure-activity relationship (SAR) studies, which is a key advantage over the inactive N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]acetamide analog, allowing medicinal chemists to efficiently explore the active site's peripheral anionic site (PAS) to improve selectivity.

Designing Selective Kinase Inhibitors via Late-Stage Functionalization

This compound is ideal for laboratories using diversity-oriented synthesis to target the kinome. The compound serves as a strategic, advanced intermediate. The tosyl group can be used to anchor the molecule in a key binding pocket while the core 4-(2,5-dichlorophenyl)thiazole fragment, a known kinase hinge binder, drives initial affinity. This is a more directed strategy than using the basic amine intermediate, 4-(2,5-dichlorophenyl)thiazol-2-amine, and allows for rapid parallel synthesis of diverse analogs .

Epigenetic Probe Development Targeting SIRT2 Deacetylase

For teams developing selective SIRT2 probes, this compound is the optimal choice over the weak parent scaffold, N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]acetamide (IC50 = 6.77 µM). Its tosylacetamide tail is predicted to enhance potency by engaging the enzyme's unique hydrophobic channel. Its procurement accelerates the generation of high-quality, low-micromolar chemical probes for studying deacetylase activity in cellular models of cancer and neurodegeneration [1].

Quote Request

Request a Quote for N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-2-tosylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.